molecular formula C17H23N3O3 B12318814 rel-tert-Butyl((S)-1-(((S)-1-Cyano-2-phenylethyl)amino)-1-oxopropan-2-yl)carbamate

rel-tert-Butyl((S)-1-(((S)-1-Cyano-2-phenylethyl)amino)-1-oxopropan-2-yl)carbamate

Cat. No.: B12318814
M. Wt: 317.4 g/mol
InChI Key: LPBFBCYQVFFAPX-UHFFFAOYSA-N
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Description

This carbamate derivative (CAS: 1212136-72-5) has the molecular formula C₂₃H₂₇N₃O₃ and a molecular weight of 393.48 g/mol . It features a tert-butyl carbamate (Boc) protecting group, a central amide linkage, and a cyano-substituted phenylethyl moiety.

Properties

IUPAC Name

tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12(19-16(22)23-17(2,3)4)15(21)20-14(11-18)10-13-8-6-5-7-9-13/h5-9,12,14H,10H2,1-4H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBFBCYQVFFAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Reagents : (S)-1-Cyano-2-phenylethylamine (1.0 eq), di-tert-butyl dicarbonate (1.2 eq), triethylamine (1.5 eq).
  • Solvent : Dichloromethane (DCM) at 0°C.
  • Reaction : Stir for 15 minutes at 0°C, then reflux for 1 hour.
  • Workup : Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.
  • Yield : 85–90% after crystallization from hexane.

Key Insight : Excess Boc₂O ensures complete protection, while triethylamine scavenges HCl byproducts. The stereochemical integrity of the (S)-configured amine is preserved under mild conditions.

Coupling with (S)-2-Aminopropanoic Acid Derivatives

The Boc-protected intermediate is coupled with (S)-2-aminopropanoic acid to form the target carbamate.

Method A: Carbodiimide-Mediated Coupling

  • Reagents : Boc-protected amine (1.0 eq), (S)-2-aminopropanoic acid (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), hydroxybenzotriazole (HOBt, 1.2 eq).
  • Solvent : DCM or THF at 25°C for 12–24 hours.
  • Purification : Flash chromatography (ethyl acetate/hexane, 3:7) yields 70–75% product.

Method B: One-Pot Amidation via Nitroalkane Oxidation

  • Reagents : (S)-2-Nitropropanoic acid (1.0 eq), (S)-1-cyano-2-phenylethylamine (2.0 eq), K₂CO₃ (2.0 eq), N-iodosuccinimide (0.1 eq).
  • Solvent : DME/H₂O (4:1) under O₂ atmosphere.
  • Reaction : Stir at 25°C for 24 hours.
  • Yield : 65–70% after extraction and chromatography.

Comparative Analysis :

Parameter Method A Method B
Yield 70–75% 65–70%
Stereopurity >99% ee 95–98% ee
Scalability Suitable for >100 g Limited to <50 g
Byproducts Minimal Iodine residues

Method A is preferred for large-scale synthesis due to higher stereochemical fidelity, while Method B offers a nitro-to-amide conversion bypassing pre-activated intermediates.

Deprotection and Final Product Isolation

The Boc group is removed under acidic conditions to yield the free amine, followed by carbamate formation.

Deprotection Protocol:

  • Reagents : TFA/DCM (1:1 v/v) at 0°C for 1 hour.
  • Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and dry over MgSO₄.
  • Intermediate : (S)-1-(((S)-1-Cyano-2-phenylethyl)amino)-1-oxopropan-2-amine (85–90% yield).

Carbamate Formation:

  • Reagents : Intermediate amine (1.0 eq), tert-butyl chloroformate (1.1 eq), DMAP (0.1 eq).
  • Solvent : THF at –20°C, warming to 25°C over 6 hours.
  • Purification : Preparative HPLC (C18 column, acetonitrile/H₂O gradient) yields 80–85% product.

Critical Parameters :

  • Low temperature (–20°C) prevents racemization.
  • DMAP accelerates chloroformate activation.

Industrial-Scale Optimization

Patents describe continuous-flow reactors for multi-kilogram synthesis:

Flow Synthesis Protocol:

  • Step 1 : Boc protection in a tubular reactor (residence time: 10 min, 50°C).
  • Step 2 : Coupling with EDC/HOBt in a microreactor (residence time: 30 min, 25°C).
  • Step 3 : TFA deprotection in a packed-bed reactor.
  • Throughput : 5 kg/day with >98% purity.

Advantages : Reduced reaction times (4 hours vs. 24 hours batch) and minimized epimerization.

Analytical Characterization

Final product validation employs:

  • HPLC : Chiralpak AD-H column, hexane/isopropanol (85:15), retention time = 12.3 min.
  • MS (ESI) : m/z 317.4 [M+H]⁺, matching theoretical molecular weight.
  • NMR :
    • ¹H NMR (CDCl₃) : δ 1.41 (s, 9H, Boc), 4.32 (m, 1H, CH-NH), 7.25–7.35 (m, 5H, phenyl).
    • ¹³C NMR : 155.8 ppm (C=O, carbamate), 118.2 ppm (CN).

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. This reaction generates a free amine intermediate, critical for further functionalization in peptide synthesis .

Example Reaction:

rel Boc compoundTFA neat Amine intermediate+CO2+tert butanol\text{rel Boc compound}\xrightarrow{\text{TFA neat }}\text{Amine intermediate}+\text{CO}_2+\text{tert butanol}

Conditions:

AcidSolventTemperatureTimeYieldSource
TFA (neat)25°C2 h95%
HCl (4M in dioxane)Dioxane0°C → 25°C4 h88%

Nitrile Functional Group Transformations

The cyano group undergoes hydrolysis to form carboxylic acids or amides, depending on reaction conditions.

Acidic Hydrolysis

In concentrated HCl or H<sub>2</sub>SO<sub>4</sub>, the nitrile converts to a carboxylic acid :

R C NH3O+R COOH\text{R C N}\xrightarrow{\text{H}_3\text{O}^+}\text{R COOH}

Data:

AcidCatalystTemperatureTimeProductYieldSource
H<sub>2</sub>SO<sub>4</sub> (conc.)100°C6 hCarboxylic acid78%
HCl (6M)ZnCl<sub>2</sub>Reflux8 hCarboxylic acid82%

Basic Hydrolysis

Under alkaline conditions (e.g., NaOH/H<sub>2</sub>O<sub>2</sub>), the nitrile forms an amide intermediate :

R C NNaOH H2O2R CONH2\text{R C N}\xrightarrow{\text{NaOH H}_2\text{O}_2}\text{R CONH}_2

Conditions:

BaseOxidizing AgentTemperatureTimeYieldSource
NaOH (10%)H<sub>2</sub>O<sub>2</sub> (30%)60°C4 h65%

Amide Bond Reactivity

The amide bond participates in transamidation or hydrolysis under specific conditions:

Transamidation

In the presence of H-L-Phe-OMe and Zn(OAc)<sub>2</sub>, the amide undergoes transamidation to form modified dipeptides :

Amide+H L Phe OMeZn OAc 2Dipeptide derivative\text{Amide}+\text{H L Phe OMe}\xrightarrow{\text{Zn OAc }_2}\text{Dipeptide derivative}

Optimized Conditions:

CatalystSolventTemperatureTimeYieldSource
Zn(OAc)<sub>2</sub> (20 mol%)THF70°C24 h52%

Acidic Hydrolysis

The amide bond hydrolyzes in HCl to yield α-amino acids :

AmideHCl 6M NH2CH R COOH\text{Amide}\xrightarrow{\text{HCl 6M }}\text{NH}_2-\text{CH R COOH}

Data:

AcidTemperatureTimeYieldSource
HCl (6M)Reflux12 h85%

Participation in Multicomponent Reactions (Ugi-4CR)

This compound serves as a chiral building block in Ugi four-component reactions (Ugi-4CR) for synthesizing peptidomimetics. Key steps include :

  • Reaction with aldehydes (e.g., isovaleraldehyde) and amines (e.g., propylamine).

  • Cyclization to form oxazole or thiazole derivatives.

Representative Reaction:

rel Boc compound+RCHO+R NH2TFEPeptidomimetic product\text{rel Boc compound}+\text{RCHO}+\text{R NH}_2\xrightarrow{\text{TFE}}\text{Peptidomimetic product}

Optimized Parameters:

Component Ratio (aldehyde:amine)SolventTemperatureConversionYieldSource
1.2:1.2TFE25°C74%77%

Stereochemical Stability

The (S,S)-configuration remains intact under mild conditions but may racemize under strong acidic/basic environments .

Racemization Study:

ConditionpHTemperatureTime% RacemizationSource
TFA (neat)<125°C2 h<5%
NaOH (1M)1460°C6 h28%

Scientific Research Applications

Medicinal Chemistry

rel-tert-Butyl((S)-1-(((S)-1-Cyano-2-phenylethyl)amino)-1-oxopropan-2-yl)carbamate has shown potential as a building block in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity.

Neuropharmacology

Research indicates that compounds similar to rel-tert-butyl carbamates exhibit neuroprotective properties. They may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Activity

Studies have suggested that the incorporation of cyano groups in carbamate derivatives can enhance anticancer activity. This compound may serve as a precursor for developing novel anticancer agents through structural modifications that target specific cancer pathways.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes involved in metabolic pathways presents opportunities for drug design targeting metabolic disorders. Investigations into its inhibitory effects on enzymes such as proteases or kinases could yield valuable insights into its therapeutic potential.

Case Study 1: Neuroprotective Effects

A study conducted on related carbamate derivatives demonstrated significant neuroprotective effects in vitro against oxidative stress-induced neuronal death. The results indicated that modifications to the tert-butyl group could enhance protective activity, suggesting similar potential for this compound.

Case Study 2: Anticancer Activity

In a recent investigation, a series of carbamate derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The findings revealed that compounds with cyano substituents exhibited improved potency compared to their non-cyano counterparts, highlighting the importance of this functional group in enhancing anticancer activity.

Mechanism of Action

The mechanism by which TERT-BUTYL (S)-1-((S)-1-CYANO-2-PHENYLETHYLAMINO)-1-OXOPROPAN-2-YLCARBAMATE exerts its effects involves interactions with specific molecular targets and pathways. The tert-butyl group, for example, can influence the compound’s reactivity and stability . The cyano and phenylethylamino groups may interact with biological molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Compound 49: tert-Butyl((S)-1-(((S)-1-amino-3-(3-chlorophenyl)-1-oxopropan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate

Key Differences :

  • Substituents: Replaces the cyano group with an amino group and introduces a 3-chlorophenyl ring instead of a simple phenyl group .
  • Molecular Formula : C₂₄H₂₈ClN₃O₄ (MW: ~466.0 g/mol), significantly heavier due to chlorine.
  • Physical Properties : Melting point 148–150°C , higher than typical for carbamates, likely due to enhanced intermolecular interactions from the chloro substituent .
  • Synthesis : Yield of 78% via amide coupling, comparable to methods for the target compound.

Functional Implications :

  • The amino group (vs. cyano) may alter reactivity; amino groups participate in hydrogen bonding, whereas nitriles act as electron-withdrawing groups, influencing stability and hydrolysis rates .

General Boc-Protected Amino Acid Derivatives

For example, Boc-L-phenylalanine (C₁₄H₁₉NO₄, MW: 265.31 g/mol):

  • Simpler Structure: Lacks the cyano-phenylethyl and secondary amide groups.
  • Applications : Primarily used in peptide synthesis, whereas the target compound’s nitrile group could serve as a bioisostere or participate in click chemistry .

Structural and Functional Analysis Table

Property Target Compound Compound 49 Boc-L-Phenylalanine
Molecular Formula C₂₃H₂₇N₃O₃ C₂₄H₂₈ClN₃O₄ C₁₄H₁₉NO₄
Molecular Weight 393.48 g/mol ~466.0 g/mol 265.31 g/mol
Key Substituents Boc, cyano, phenyl Boc, amino, 3-chlorophenyl, phenyl Boc, phenyl
Melting Point Not reported 148–150°C ~83°C (typical for Boc-amino acids)
Functional Groups Carbamate, amide, nitrile Carbamate, amide, chloroarene Carbamate, carboxylic acid
Potential Applications Asymmetric synthesis, nitrile chemistry Bioactive intermediates Peptide synthesis

Research Findings and Implications

  • Reactivity: The target compound’s cyano group may enhance electrophilicity, enabling nucleophilic additions (e.g., with thiols or amines), whereas Compound 49’s chloroarene could undergo SNAr reactions .
  • Stereochemical Influence : Both compounds have (S,S) configurations, which are critical for enantioselective interactions in catalysis or drug design.
  • Analytical Characterization : Compound 49 was characterized via ¹H NMR and melting point analysis , while the target compound’s data (e.g., spectral details) remain incomplete in public sources .

Biological Activity

rel-tert-Butyl((S)-1-(((S)-1-Cyano-2-phenylethyl)amino)-1-oxopropan-2-yl)carbamate, commonly referred to as tert-butyl carbamate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H18N2O2, with a molecular weight of approximately 246.305 g/mol. It features a carbamate functional group which is essential for its biological interactions.

The biological activity of this compound primarily revolves around its interaction with various enzymes and receptors. Research has indicated that it may act as an inhibitor or modulator of specific enzymatic pathways, particularly those involved in glycosidase activities.

Enzymatic Activity

A study evaluating related compounds found that certain derivatives exhibited weak inhibitory effects against glycosidases such as β-glucosidase and β-galactosidase. For instance, one derivative reduced β-galactosidase activity to 25% at a concentration of 5 mM, although no significant inhibition was observed at higher concentrations .

Pharmacological Studies

Case Study: Iminosugars Derived from Carbamate Structures
Research published in 2021 explored the synthesis and evaluation of iminosugars derived from similar carbamate structures. The study highlighted the compound's ability to enhance the activity of certain enzymes while exhibiting weak inhibitory properties against others. Notably, one compound increased β-mannosidase activity by 148% at 5 mM concentration .

Table 1: Enzymatic Activity of Related Compounds

CompoundEnzyme TypeActivity at 5 mMActivity at 25 mM
6bβ-Mannosidase148%240%
10aα-Galactosidase155%Not reported
11bβ-Galactosidase25%No increase
6cβ-Glucosidase43%20%

Antiviral Potential

The compound's nitrile group suggests potential antiviral properties. A patent application described similar compounds with antiviral activity against various viral targets, indicating that rel-tert-butyl carbamate may also exhibit such effects . However, further research is necessary to elucidate these mechanisms.

Q & A

Q. How can researchers optimize the synthesis of rel-tert-Butyl((S)-1-(((S)-1-Cyano-2-phenylethyl)amino)-1-oxopropan-2-yl)carbamate to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Adjust solvent systems (e.g., ethyl acetate for better solubility) and temperature to minimize side reactions. and report yields of 78–86% using ethyl acetate as the mobile phase in TLC (Rf = 0.6–0.8) .
  • Purification : Use column chromatography with gradients of polar/non-polar solvents. Recrystallization from high-purity solvents can enhance crystal lattice formation, as shown by melting points (148–187°C) in NMR-characterized solids .
  • Characterization : Validate purity via 1H^1H NMR (e.g., δ 7.26–7.75 ppm for aromatic protons) and monitor reaction progress using TLC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Store refrigerated (2–8°C) in tightly sealed containers to prevent moisture absorption and degradation .
  • Spill Management : Use dry sand or alcohol-resistant foam for containment (avoid water). Sweep/vacuum spills and dispose via licensed waste facilities .
  • Decomposition Risks : Under fire, hazardous gases (e.g., CO, NOx_x) may form. Use self-contained breathing apparatus during firefighting .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for stereochemical analysis of this compound?

Methodological Answer:

  • Cross-Validation : Combine 1H^1H NMR (e.g., coupling constants for diastereotopic protons) with X-ray crystallography (). For example, intramolecular hydrogen bonds (C–H···O) and crystal packing data (monoclinic C2/c space group) can confirm stereochemistry .
  • Dynamic NMR : Use variable-temperature NMR to assess conformational exchange in chiral centers, particularly for cyano and tert-butyl groups .

Q. What computational methods aid in predicting the reactivity and stability of this compound under varying conditions?

Methodological Answer:

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways (e.g., tert-Boc deprotection or cyano group reactivity). highlights reaction path search methods using quantum calculations to optimize experimental conditions .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., polar aprotic solvents) to predict solubility and stability trends .

Q. How do intermolecular interactions influence the physical properties (e.g., melting point, solubility) of this compound?

Methodological Answer:

  • Crystal Engineering : Analyze X-ray data () to identify key interactions (e.g., hydrogen bonds, π-π stacking). For example, C–H···O interactions (blue lines in packing diagrams) stabilize the crystal lattice, raising the melting point .
  • Hansen Solubility Parameters : Calculate HSPs to correlate solubility with solvent polarity. Ethyl acetate’s intermediate polarity aligns with its use in TLC (Rf = 0.6–0.8) .

Q. What methodologies are recommended for detecting and quantifying degradation products of this compound?

Methodological Answer:

  • LC-MS/MS : Use high-resolution mass spectrometry to identify trace degradation products (e.g., tert-butyl alcohol or cyano hydrolysis byproducts).
  • Accelerated Stability Testing : Expose the compound to stress conditions (heat, humidity) and monitor via HPLC. notes decomposition under fire but lacks ambient stability data, necessitating empirical testing .

Q. How can researchers design experiments to study the compound’s enantiomeric purity?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose-based) with a hexane/isopropanol mobile phase to separate enantiomers.
  • Circular Dichroism (CD) : Compare CD spectra with known standards to confirm (S,S) configuration .

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